
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an indoline moiety and a methylsulfonyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2S, with a molecular weight of 318.4 g/mol. The compound features key functional groups that enhance its solubility and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H18N4O2S |
Molecular Weight | 318.4 g/mol |
CAS Number | 1706130-62-2 |
Synthesis
The synthesis of this compound involves several steps, typically starting with the preparation of the indoline precursor through alkylation reactions, followed by the formation of the sulfonamide group. The final coupling reaction is conducted under controlled conditions to yield the desired compound. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity.
Anticancer Properties
Research into similar compounds suggests that derivatives containing indoline structures exhibit significant anticancer activity. The mechanism often involves modulation of key signaling pathways related to cell proliferation and apoptosis. For instance, compounds with methylsulfonyl groups have been noted for their ability to inhibit tumor growth in various cancer models, potentially through COX-2 inhibition pathways .
Anti-inflammatory Effects
The presence of the methylsulfonyl group in this compound may confer anti-inflammatory properties similar to those observed in other sulfonamide derivatives. Studies have shown that related compounds can selectively inhibit COX-2, leading to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial activity against various bacterial strains, including MRSA and E. coli. The effectiveness often correlates with their ability to disrupt bacterial cell wall synthesis or inhibit critical enzymatic functions .
Case Studies
- Anticancer Activity : A study on indoline derivatives showed that specific modifications could enhance their cytotoxicity against cancer cell lines, indicating a promising avenue for developing new anticancer agents based on this scaffold.
- Anti-inflammatory Efficacy : In a model assessing COX inhibition, compounds analogous to this compound exhibited IC50 values as low as 0.10 µM for COX-2 inhibition, highlighting their potential as anti-inflammatory drugs .
- Antimicrobial Testing : Another study identified related sulfonamide compounds as potent inhibitors against Pseudomonas aeruginosa, demonstrating their applicability in treating infections caused by resistant bacteria .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-23-12-11-16-13-17(6-9-19(16)23)20(24)14-22-21(25)10-5-15-3-7-18(8-4-15)28(2,26)27/h3-4,6-9,13,20,24H,5,10-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPLXAZKLDROFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.